molecular formula C21H15ClN2O3 B2589864 2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-97-8

2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2589864
CAS No.: 922029-97-8
M. Wt: 378.81
InChI Key: VOFMKKYEYDABGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C21H15ClN2O3. It is a derivative of dibenzo[b,f][1,4]oxazepin . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Photovoltaic and Non-linear Optical (NLO) Activities

Research on benzothiazolinone acetamide analogs, including compounds structurally related to 2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, has demonstrated potential applications in photovoltaic cells. These compounds exhibit good light harvesting efficiency and favorable free energy for electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their NLO activity, important for optical computing and telecommunications, has been investigated, showing significant second-order hyperpolarizability values. This suggests their utility in developing advanced optical materials (Mary et al., 2020).

Antitumor and Antiallergic Properties

Further studies into benzothiazole derivatives bearing different heterocyclic rings, akin to the core structure of this compound, have identified compounds with considerable anticancer activity against various cancer cell lines. This highlights their potential in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015). Additionally, derivatives of dibenz[b,e]oxepin have shown potent antiallergic effects, indicating their applicability in designing new antiallergic drugs (Ohshima et al., 1992).

Influence on GPCR Pharmacology

Exploratory work on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines, including structural analogs of the compound , has shed light on their pharmacological interactions with G protein-coupled receptors (GPCRs), such as histamine and serotonin receptors. These studies provide insights into receptor selectivity and specificity, offering a pathway for the development of targeted therapies for various neurological and inflammatory disorders (Naporra et al., 2016).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMKKYEYDABGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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